1-Butyl-1-[2-(triethylgermyl)ethyl]germolane
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Overview
Description
1-Butyl-1-[2-(triethylgermyl)ethyl]germolane is a chemical compound with the molecular formula C16H36Ge2 This compound belongs to the class of organogermanium compounds, which are characterized by the presence of germanium atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-1-[2-(triethylgermyl)ethyl]germolane typically involves the reaction of germanium-based reagents with organic substrates. One common method involves the reaction of triethylgermanium chloride with 1-butyl-1-germacyclopentane in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-1-[2-(triethylgermyl)ethyl]germolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation state germanium species.
Substitution: The compound can undergo substitution reactions where the germanium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organolithium compounds.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various organogermanium derivatives depending on the substituent introduced.
Scientific Research Applications
1-Butyl-1-[2-(triethylgermyl)ethyl]germolane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and therapeutic applications.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Butyl-1-[2-(triethylgermyl)ethyl]germolane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in therapeutic settings or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-1-[2-(trimethylgermyl)ethyl]germolane
- 1-Butyl-1-[2-(triethylsilyl)ethyl]germolane
- 1-Butyl-1-[2-(triethylstannyl)ethyl]germolane
Uniqueness
1-Butyl-1-[2-(triethylgermyl)ethyl]germolane is unique due to the presence of two germanium atoms in its structure, which imparts distinct chemical properties compared to similar compounds with silicon or tin atoms. This uniqueness makes it valuable for specific applications where the properties of germanium are advantageous.
Properties
CAS No. |
56438-27-8 |
---|---|
Molecular Formula |
C16H36Ge2 |
Molecular Weight |
373.7 g/mol |
IUPAC Name |
2-(1-butylgermolan-1-yl)ethyl-triethylgermane |
InChI |
InChI=1S/C16H36Ge2/c1-5-9-12-18(13-10-11-14-18)16-15-17(6-2,7-3)8-4/h5-16H2,1-4H3 |
InChI Key |
KETDDCJMWPOSSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Ge]1(CCCC1)CC[Ge](CC)(CC)CC |
Origin of Product |
United States |
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